molecular formula C9H12OS B8003363 3-Ethoxyphenyl methyl sulfide

3-Ethoxyphenyl methyl sulfide

Cat. No.: B8003363
M. Wt: 168.26 g/mol
InChI Key: NGPDDQLUGIKLOT-UHFFFAOYSA-N
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Description

3-Ethoxyphenyl methyl sulfide is an organic compound with the molecular formula C9H12OS It consists of a phenyl ring substituted with an ethoxy group and a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxyphenyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the methylthiol group.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, 3-ethoxyphenyl boronic acid is reacted with methylthiol in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under relatively mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and ozone are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent bonding. The ethoxy and methyl sulfide groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenyl methyl sulfide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxyphenyl methyl sulfide: Similar structure but with the ethoxy group in the para position.

    3-Ethoxyphenyl ethyl sulfide: Similar structure but with an ethyl sulfide group instead of a methyl sulfide group.

Uniqueness

3-Ethoxyphenyl methyl sulfide is unique due to the specific positioning of the ethoxy and methyl sulfide groups on the phenyl ring. This unique arrangement can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethoxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPDDQLUGIKLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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